5-Cyclohexyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 2-methoxybenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: As an antimicrobial and antifungal agent.
Medicine: Potential use in developing new therapeutic agents.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-((2-Methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group.
5-Phenyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
The presence of the cyclohexyl group in 5-Cyclohexyl-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, potentially enhancing its biological activity and making it a valuable compound for further research.
Properties
Molecular Formula |
C16H20N4OS |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-10-6-5-9-13(14)11-17-20-15(18-19-16(20)22)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,19,22)/b17-11+ |
InChI Key |
BXRDXSDYRRFJAT-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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